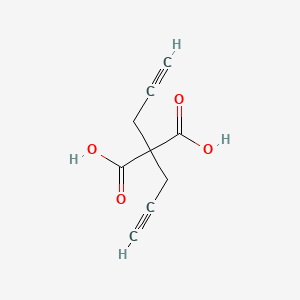

Dipropargylmalonic acid

描述

Dipropargylmalonic acid (IUPAC: propanedioic acid, 2,2-di(prop-2-yn-1-yl)) is a dicarboxylic acid derivative featuring two propargyl (HC≡C-CH₂-) groups attached to the central carbon of the malonic acid backbone. Its molecular formula is C₉H₈O₄, with a molecular weight of 180.16 g/mol. This compound is of significant interest in organic synthesis due to the reactivity of its propargyl groups, which enable cyclization reactions catalyzed by transition metals like palladium (Pd) and gold (Au) .

This compound serves as a precursor for synthesizing spirobislactones and enol-lactones, which are valuable in medicinal chemistry and materials science. For example, under aqueous conditions with Pd-based catalysts, it undergoes 5-exo-dig cyclization to form γ,γ-divinylspirobislactones . Gold(I) catalysts further enable enantioselective synthesis of spirolactones, highlighting its versatility .

属性

分子式 |

C9H8O4 |

|---|---|

分子量 |

180.16 g/mol |

IUPAC 名称 |

2,2-bis(prop-2-ynyl)propanedioic acid |

InChI |

InChI=1S/C9H8O4/c1-3-5-9(6-4-2,7(10)11)8(12)13/h1-2H,5-6H2,(H,10,11)(H,12,13) |

InChI 键 |

JXPHYRUGMBAGFY-UHFFFAOYSA-N |

规范 SMILES |

C#CCC(CC#C)(C(=O)O)C(=O)O |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Diallylmalonic Acid

Molecular Formula : C₉H₁₂O₄

Molecular Weight : 184.19 g/mol

Structural Differences :

- Substituents : Diallylmalonic acid has two allyl (CH₂=CH-CH₂-) groups instead of propargyl groups.

- Bond Type : The allyl groups feature C=C double bonds, whereas propargyl groups have C≡C triple bonds.

Key Data :

| Property | Dipropargylmalonic Acid | Diallylmalonic Acid |

|---|---|---|

| Molecular Formula | C₉H₈O₄ | C₉H₁₂O₄ |

| Triple Bonds | 2 | 0 |

| Cyclization Product | γ,γ-Divinylspirobislactone | γ-Methylenespirobislactone |

| Preferred Catalyst | Pd(II), Au(I) | Au(I)/AgOTf |

Dimethyl 2,2-Bis((E)-4-Hydroxybut-2-en-1-yl)malonate

Molecular Formula : C₁₃H₂₀O₈

Molecular Weight : 304.29 g/mol

Structural Differences :

- Ester Groups : This compound has methyl ester groups (-COOCH₃) instead of carboxylic acid (-COOH) groups.

- Hydroxy Substituents : Contains hydroxyl (-OH) functional groups on the alkenyl chains.

Research Findings and Industrial Relevance

- Catalytic Efficiency : this compound outperforms diallylmalonic acid in aqueous-phase reactions, achieving >90% yield of spirolactones with Pd catalysts under mild conditions .

- Scalability: Gold nanoparticles stabilized by PEG-tagged imidazolium salts allow recyclable catalysis for this compound, reducing industrial costs .

常见问题

Q. What are the established protocols for synthesizing dipropargylmalonic acid, and how can purity be optimized during synthesis?

- Methodological Answer : Synthesis typically involves propargylation of malonic acid derivatives under alkaline conditions. Purity optimization requires iterative solvent selection (e.g., ethanol/water mixtures for recrystallization) and monitoring via thin-layer chromatography (TLC). Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural validation . For yield improvement, stoichiometric ratios of reactants (e.g., propargyl bromide to malonate salts) should be calibrated, and inert atmospheres (N₂/Ar) used to prevent side reactions.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : ¹H NMR (DMSO-d₆) identifies alkyne protons (~2.5 ppm) and carboxylic acid protons (broad ~12 ppm). ¹³C NMR confirms carbonyl carbons (~170 ppm) and sp-hybridized carbons (~75-85 ppm) . FT-IR verifies C≡C stretches (~2100 cm⁻¹) and carboxylic O-H stretches (~2500-3000 cm⁻¹).

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection at 254 nm resolves impurities, while gas chromatography-mass spectrometry (GC-MS) detects volatile byproducts.

Q. How can researchers address solubility challenges of this compound in common solvents for reaction design?

- Methodological Answer : Solubility screening in polar aprotic solvents (e.g., DMSO, DMF) is recommended for kinetic studies. For aqueous-phase reactions, pH adjustment (alkaline conditions) enhances solubility via deprotonation. Co-solvent systems (e.g., THF/water) or sonication can mitigate precipitation. Pre-saturation experiments at varying temperatures (25–60°C) provide empirical solubility curves.

Advanced Research Questions

Q. What experimental design strategies minimize side reactions during this compound functionalization?

- Methodological Answer :

- Control Variables : Temperature modulation (e.g., low temps for slower kinetics) and catalyst screening (e.g., Cu(I) for alkyne-azide cycloadditions).

- In Situ Monitoring : ReactIR tracks intermediate formation; quenching experiments isolate reactive species.

- DoE (Design of Experiments) : Fractional factorial designs identify critical factors (e.g., solvent polarity, catalyst loading) impacting selectivity .

Q. How should researchers resolve contradictions in reported reactivity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from differing reaction conditions or characterization limits. Triangulate data by:

- Replicating experiments with standardized protocols (e.g., fixed molar ratios, degassed solvents).

- Cross-validating results using multiple techniques (e.g., XRD for crystallinity vs. NMR for solution-state structure).

- Conducting meta-analyses of literature to identify trends or outliers .

Q. What computational methods complement experimental studies on this compound’s electronic properties?

- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular dynamics (MD) simulations model solvent interactions. Pair experimental UV-Vis spectra with time-dependent DFT (TD-DFT) to validate electronic transitions. Open-source tools like Gaussian or ORCA are widely used .

Q. How can degradation pathways of this compound under ambient conditions be systematically analyzed?

- Methodological Answer : Accelerated stability testing (40°C/75% RH) over 4–8 weeks identifies degradation products. LC-MS/MS detects hydrolyzed or oxidized species (e.g., malonic acid or peroxides). Kinetic modeling (Arrhenius plots) extrapolates shelf-life. For mechanistic insights, isotopically labeled analogs (e.g., ¹³C-carboxylic groups) track bond cleavage .

Methodological Notes

- Data Validation : Always cross-reference NMR/IR data with published spectra in peer-reviewed databases (e.g., SciFinder, Reaxys) .

- Ethical Reporting : Disclose solvent waste protocols and safety measures for handling alkynes (flammability, toxicity) .

- Collaborative Frameworks : Use electronic lab notebooks (ELNs) for transparent data sharing and version control in multi-institutional studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。